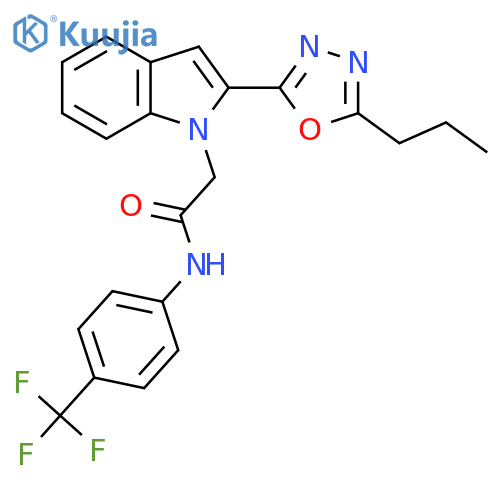

Cas no 946257-23-4 (2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide)

2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

- F2227-0394

- AKOS004958210

- 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

- 946257-23-4

- 2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide

-

- インチ: 1S/C22H19F3N4O2/c1-2-5-20-27-28-21(31-20)18-12-14-6-3-4-7-17(14)29(18)13-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h3-4,6-12H,2,5,13H2,1H3,(H,26,30)

- InChIKey: YESJJEKVHWHXAO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)NC(CN1C(C2=NN=C(CCC)O2)=CC2C=CC=CC1=2)=O)(F)F

計算された属性

- せいみつぶんしりょう: 428.14601035g/mol

- どういたいしつりょう: 428.14601035g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 612

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 73Ų

2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2227-0394-2μmol |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2227-0394-1mg |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2227-0394-5μmol |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2227-0394-2mg |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| A2B Chem LLC | BA80714-10mg |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 10mg |

$291.00 | 2024-05-20 | ||

| A2B Chem LLC | BA80714-1mg |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 1mg |

$245.00 | 2024-05-20 | ||

| Life Chemicals | F2227-0394-15mg |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2227-0394-30mg |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2227-0394-10mg |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2227-0394-10μmol |

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |

946257-23-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide 関連文献

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamideに関する追加情報

Introduction to 2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide (CAS No. 946257-23-4) and Its Emerging Applications in Chemical Biology

The compound 2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide (CAS No. 946257-23-4) represents a fascinating intersection of medicinal chemistry and biotechnology, showcasing innovative structural features that have garnered significant attention in recent years. This molecule, characterized by its intricate scaffold comprising an indole core, a propyl-substituted oxadiazole moiety, and a trifluoromethylphenylacetamide group, exhibits remarkable potential in the development of novel therapeutic agents.

At the heart of this compound's appeal lies its unique structural composition. The indole moiety, known for its presence in numerous bioactive natural products and pharmaceuticals, contributes to its binding affinity for biological targets. Specifically, the 5-propyl-1,3,4-oxadiazole segment introduces rigidity and electronic modulation to the molecule, enhancing its pharmacokinetic properties. The N-4-(trifluoromethyl)phenylacetamide group further enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in modulating biological pathways. The propyl-substituted oxadiazole component of this molecule has been shown to interact with specific enzymes and receptors, offering a promising scaffold for therapeutic intervention. Studies have demonstrated that oxadiazole derivatives exhibit inhibitory effects on various kinases and proteases, making them valuable candidates for treating inflammatory diseases and cancer.

The incorporation of the trifluoromethyl group is another critical feature that enhances the compound's pharmacological profile. This substituent is well-known for its ability to improve metabolic stability and binding affinity by increasing lipophilicity while maintaining electronic balance. In the context of this compound, the trifluoromethylphenylacetamide moiety contributes to its selectivity towards target proteins, reducing off-target effects and improving overall therapeutic efficacy.

Emerging research suggests that this compound may have significant applications in oncology. The indole core is frequently found in molecules with anti-cancer properties, and preliminary studies indicate that derivatives of this scaffold exhibit cytotoxic effects against various cancer cell lines. Furthermore, the 5-propyl-1,3,4-oxadiazole segment has been implicated in inhibiting pathways associated with tumor growth and metastasis. These findings underscore the potential of this compound as a lead candidate for further development into novel anti-cancer therapies.

In addition to its oncological applications, this molecule shows promise in addressing inflammatory diseases. The N-4-(trifluoromethyl)phenylacetamide group has been linked to anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. Preclinical studies have demonstrated that analogs of this compound can reduce inflammation in animal models without significant side effects. This makes it a compelling candidate for further investigation into treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound involves multiple steps that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the 5-propyl-1,3,4-oxadiazole ring through cyclocondensation reactions followed by functionalization at the indole core. The introduction of the trifluoromethylphenylacetamide group is achieved through nucleophilic substitution or other coupling reactions that preserve regioselectivity and yield high purity products. These synthetic strategies demonstrate the versatility of current methodologies in constructing complex molecular architectures.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the interactions between this compound and its biological targets. These studies have revealed that key residues within target proteins are effectively modulated by the various substituents present in this molecule. Specifically, the indole, oxadiazole, and trifluoromethylphenylacetamide moieties interact with hydrophobic pockets and active sites within enzymes such as kinases and proteases. This detailed understanding has guided medicinal chemists in optimizing analogs for improved potency and selectivity.

The growing interest in structure-based drug design has positioned compounds like this as pivotal tools for therapeutic innovation. By leveraging computational methods alongside experimental validation, researchers can rapidly identify promising candidates for further development. The combination of traditional organic synthesis with cutting-edge computational techniques ensures that molecules such as this one are thoroughly evaluated before entering clinical trials.

In conclusion,2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide (CAS No. 946257-23-4) exemplifies how innovative molecular design can lead to breakthroughs in pharmaceutical development. Its unique structural features make it a versatile scaffold with applications across multiple therapeutic areas including oncology and inflammation management. As research continues to uncover new biological targets and mechanisms,this compound will undoubtedly play a significant role in shaping future treatments for human disease.

946257-23-4 (2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide) 関連製品

- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)

- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)

- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)

- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)

- 2034577-27-8(2-(1H-1,3-benzodiazol-1-yl)-1-{3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl}ethan-1-one)

- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)

- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)

- 2171968-92-4(3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)

- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)

- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)